

Detecting LAS17/WASP in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a key regulator of actin polymerization and is essential for processes such as endocytosis.[1][2] In mammals, WASP is primarily expressed in hematopoietic cells and plays a critical role in the immune system by linking signaling pathways to the actin cytoskeleton.[3] Dysregulation of WASP is associated with Wiskott-Aldrich syndrome, an X-linked immunodeficiency disorder.[3] Given their importance in fundamental cellular processes and disease, accurate and reliable detection of **LAS17**/WASP in biological samples is crucial for both basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of **LAS17** and its human homolog WASP using a variety of common laboratory techniques.

I. Methods Overview and Quantitative Comparison

Several methods can be employed to detect and quantify **LAS17**/WASP in biological samples, each with its own advantages and limitations. The choice of method will depend on the specific research question, the nature of the sample, and the required sensitivity and throughput.



Method	Principle	Sensitivity (Limit of Detection)	Throughput	Quantitative ?	Applications
Western Blot	Immunoassa y after protein separation by size	~0.1 - 1 ng	Low to Medium	Semi- quantitative	Protein presence, size, and relative abundance
ELISA (Sandwich)	Immunoassa y in a multi- well plate format	~10 - 100 pg/mL[4]	High	Yes	High- throughput screening, protein quantification
Immunohisto chemistry (IHC) / Immunofluore scence (IF)	In situ immunoassay on tissue sections or cells	Variable	Low to Medium	Qualitative/S emi- quantitative	Protein localization and expression in tissue/cells
Flow Cytometry	Immunoassa y on single cells in suspension	Variable	High	Yes (relative)	Analysis of protein expression in cell populations
Mass Spectrometry (Targeted)	Quantification of specific peptides by MS/MS	~attomole to femtomole range	Medium to High	Yes (absolute)	Absolute quantification, high specificity
Quantitative PCR (qPCR)	Amplification and quantification of target mRNA	~1-10 copies of mRNA	High	Yes	Gene expression analysis
In Situ Hybridization	Hybridization of a labeled	Variable	Low	Qualitative/S emi-	Spatial localization of



Methodological & Application

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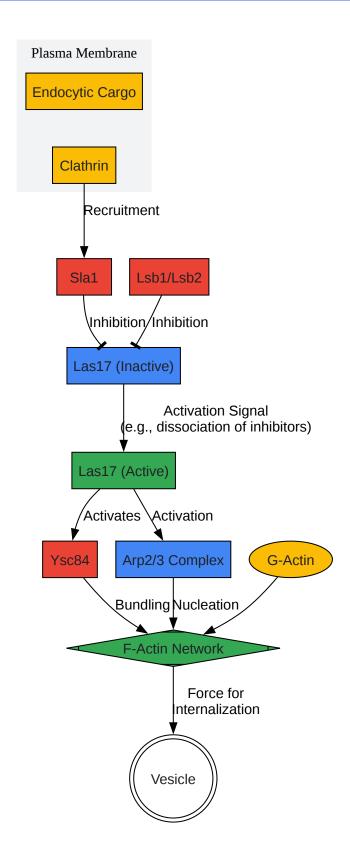
(ISH) probe to quantitative mRNA target mRNA expression

in tissue

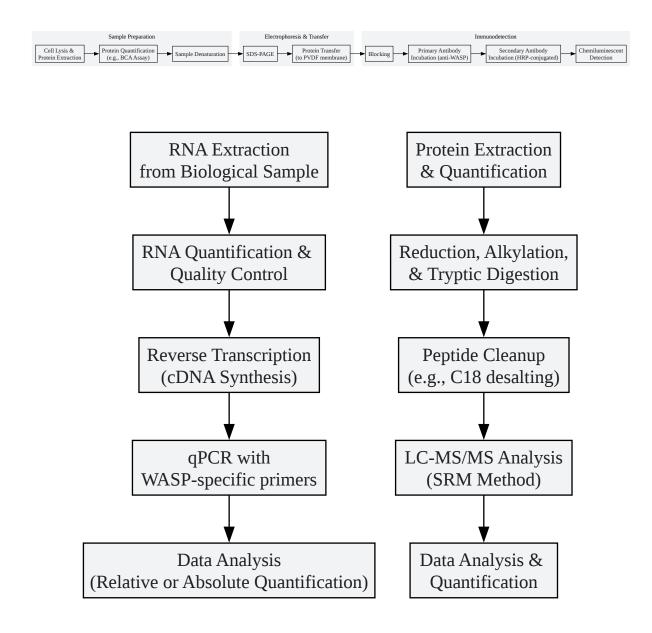
II. Signaling Pathway of LAS17 in Yeast Endocytosis

LAS17/WASP acts as a crucial scaffold protein, integrating upstream signals to activate the Arp2/3 complex and initiate actin polymerization. In yeast, this is a key step in the internalization phase of endocytosis. The following diagram illustrates the core interactions of **Las17**.









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- To cite this document: BenchChem. [Detecting LAS17/WASP in Biological Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831071#methods-for-detecting-las17-in-biological-samples]

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